molecular formula C24H19Br2N3O2S B12015984 N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 438017-40-4

N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12015984
CAS No.: 438017-40-4
M. Wt: 573.3 g/mol
InChI Key: LDDBKTXRLPZAAD-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components. This compound features a dibromo-substituted phenyl ring, a quinazolinone moiety, and a sulfanylacetamide linkage. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Coupling Reaction: The brominated phenyl derivative is then coupled with the quinazolinone derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Thioether Formation: The final step involves the formation of the sulfanylacetamide linkage, which can be achieved by reacting the intermediate with thiol derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The bromine atoms on the phenyl ring can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or primary amines in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is investigated for its potential antimicrobial and anticancer properties. The presence of bromine atoms and the quinazolinone moiety contribute to its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, while the brominated phenyl ring can enhance binding affinity to biological receptors. The sulfanylacetamide linkage may also play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetamide: Similar structure but with a thioether linkage instead of a sulfanylacetamide.

    N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]oxy}acetamide: Similar structure but with an ether linkage.

Uniqueness

The uniqueness of N-(2,6-dibromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine atoms and the quinazolinone moiety makes it particularly interesting for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

438017-40-4

Molecular Formula

C24H19Br2N3O2S

Molecular Weight

573.3 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H19Br2N3O2S/c1-14-7-9-16(10-8-14)29-23(31)17-5-3-4-6-20(17)27-24(29)32-13-21(30)28-22-18(25)11-15(2)12-19(22)26/h3-12H,13H2,1-2H3,(H,28,30)

InChI Key

LDDBKTXRLPZAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4Br)C)Br

Origin of Product

United States

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